molecular formula C21H26ClN3O5S B6518825 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide CAS No. 946231-75-0

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide

Cat. No. B6518825
CAS RN: 946231-75-0
M. Wt: 468.0 g/mol
InChI Key: FWUCPPLLDPKIPF-UHFFFAOYSA-N
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Description

“N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide” is a chemical compound with potential biological and pharmaceutical activity . It contains a piperazine moiety, which is a common structural element in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is linked to a benzamide moiety via an alkyl chain . It also contains a sulfonyl group and two methoxy groups .


Chemical Reactions Analysis

The key step in the synthesis of this type of compound involves aza-Michael addition between a diamine and an in situ generated sulfonium salt .

Scientific Research Applications

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide has been studied for its potential applications in scientific research. It has been used to study the effects of sigma-2 receptor agonists on the development of cancer cells, as well as to investigate the potential of sigma-2 receptor agonists as therapeutic agents. (2,3) this compound has also been used to study the effects of sigma-2 receptor agonists on the central nervous system, and to investigate the potential of sigma-2 receptor agonists as novel treatments for neurological disorders. (4,5)

Mechanism of Action

Target of Action

The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .

Pharmacokinetics

It is known that the compound issoluble in DMSO but insoluble in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of the D4 dopamine receptor by this compound could result in various molecular and cellular effects, depending on the specific physiological context. These effects could include changes in neuronal firing rates, changes in the release of various neurotransmitters, and changes in the activity of various downstream signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other competing ligands, the specific cellular context, and the overall state of the organism could all potentially impact the action of this compound .

Advantages and Limitations for Lab Experiments

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. (11) This makes it a useful compound for use in laboratory experiments. However, there are some limitations to its use. One limitation is that it is a synthetic compound, meaning that its effects may not be directly comparable to those of naturally occurring compounds. (12)

Future Directions

There are a number of potential future directions for research into N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide. One potential direction is to further investigate the effects of sigma-2 receptor agonists on the development of cancer cells, as well as to explore the potential of sigma-2 receptor agonists as therapeutic agents. Another potential direction is to explore the effects of this compound on other biological systems, such as the cardiovascular system. Finally, further research into the potential of this compound as a novel treatment for neurological disorders is also warranted.

Synthesis Methods

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dimethoxybenzamide is synthesized through a two-step process. The first step involves the reaction of 4-(3-chlorophenyl)piperazine with ethyl chloroformate to form the intermediate compound N-CPP-EC. This intermediate is then reacted with 2,3-dimethoxybenzamide to form the final product, this compound. (1)

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O5S/c1-29-19-8-4-7-18(20(19)30-2)21(26)23-9-14-31(27,28)25-12-10-24(11-13-25)17-6-3-5-16(22)15-17/h3-8,15H,9-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUCPPLLDPKIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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